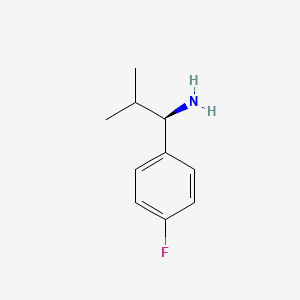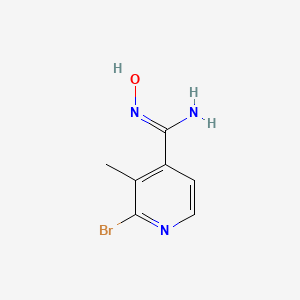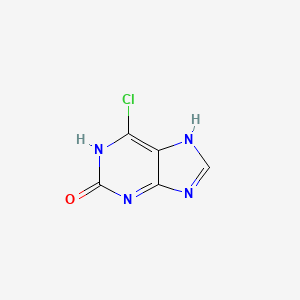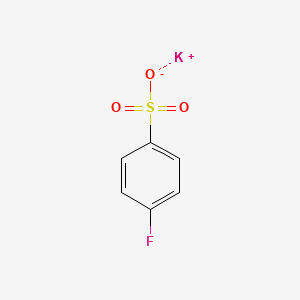
(R)-1-(4-Fluorophenyl)-2-methylpropan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-1-(4-Fluorophenyl)-2-methylpropan-1-amine is a chiral amine compound characterized by the presence of a fluorophenyl group attached to a methylpropanamine backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(4-Fluorophenyl)-2-methylpropan-1-amine typically involves the use of chiral catalysts to ensure the production of the desired enantiomer. One common method involves the reduction of the corresponding ketone using a chiral reducing agent. The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of ®-1-(4-Fluorophenyl)-2-methylpropan-1-amine may involve continuous flow processes to enhance efficiency and yield. These methods often utilize advanced catalytic systems and optimized reaction conditions to ensure high enantiomeric purity and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
®-1-(4-Fluorophenyl)-2-methylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: This reaction can convert the amine to the corresponding imine or nitrile.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like sodium hydride and alkyl halides are employed in substitution reactions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Production of secondary or tertiary amines.
Substitution: Introduction of various functional groups onto the fluorophenyl ring.
Applications De Recherche Scientifique
®-1-(4-Fluorophenyl)-2-methylpropan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its therapeutic potential in treating neurological disorders.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of ®-1-(4-Fluorophenyl)-2-methylpropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets by binding to their active sites, thereby influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-1-(4-Fluorophenyl)-2-methylpropan-1-amine: The enantiomer of the compound, which may exhibit different biological activities.
4-Fluorophenylacetic acid: A structurally related compound with different functional groups and applications.
4-Fluorocinnamic acid: Another related compound with distinct chemical properties and uses.
Uniqueness
®-1-(4-Fluorophenyl)-2-methylpropan-1-amine is unique due to its specific chiral configuration, which can result in distinct biological activities and interactions compared to its enantiomer and other related compounds. This uniqueness makes it a valuable compound for targeted research and applications.
Propriétés
Formule moléculaire |
C10H14FN |
|---|---|
Poids moléculaire |
167.22 g/mol |
Nom IUPAC |
(1R)-1-(4-fluorophenyl)-2-methylpropan-1-amine |
InChI |
InChI=1S/C10H14FN/c1-7(2)10(12)8-3-5-9(11)6-4-8/h3-7,10H,12H2,1-2H3/t10-/m1/s1 |
Clé InChI |
DKHSXWXHXFRKON-SNVBAGLBSA-N |
SMILES isomérique |
CC(C)[C@H](C1=CC=C(C=C1)F)N |
SMILES canonique |
CC(C)C(C1=CC=C(C=C1)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![(2-Azabicyclo[2.2.1]heptan-6-yl)methanol](/img/structure/B12958014.png)

![4-Chloro-5,7-dimethylpyrrolo[2,1-f][1,2,4]triazine-6-carbonitrile](/img/structure/B12958029.png)
